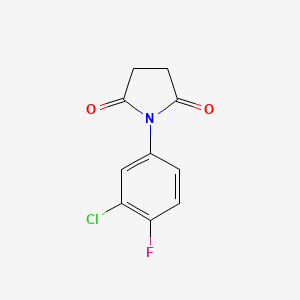
1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H11ClFN . It has a molecular weight of 199.66 . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Luminescent Polymers
- Polymer Synthesis and Properties : The synthesis of polymers P-1−P-3 incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a derivative similar to 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione, is described. These polymers are soluble in common organic solvents and exhibit strong fluorescence, with potential applications in optoelectronics and organic light-emitting diodes (OLEDs) (Zhang & Tieke, 2008).
Chemical Synthesis and Biological Properties
- New Derivatives Synthesis : A study details the synthesis of new N-Mannich bases derived from pyrrolidine-2,5-diones, indicating the potential for diverse chemical modifications and applications in medicinal chemistry (Kamiński et al., 2013).
Corrosion Inhibition
- Corrosion Inhibitors : Research on 1H-pyrrole-2,5-dione derivatives, closely related to this compound, shows their efficacy as corrosion inhibitors for carbon steel in acidic environments. This suggests potential applications in materials science and engineering (Zarrouk et al., 2015).
Metal Complexes
- Metal Complex Formation : A study explored the formation of metal complexes with Mannich bases derived from pyrrolidine-2,5-dione, indicating potential applications in coordination chemistry and possibly in catalysis or material science (Vendan et al., 2010).
Organic Electronics
- Photoluminescent Polymers : The development of conjugated polymers containing derivatives of pyrrolidine-2,5-dione, exhibits strong photoluminescence. These polymers are promising for electronic applications like solar cells and organic electronics (Beyerlein & Tieke, 2000).
Synthesis of Amino Acids
- Amino Acid Synthesis : Research shows the efficient synthesis of Nα-urethane-protected β- and γ-amino acids from pyrrolidine-2,5-dione derivatives, which is significant in peptide chemistry and drug development (Cal et al., 2012).
Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : A study on the synthesis of novel heterocyclic compounds from derivatives similar to this compound indicates its potential utility in the development of new chemical entities in medicinal and organic chemistry (Murthy et al., 2017).
Inhibitory Activity
- Enzyme Inhibition : Research on (aminophenyl)pyrrolidine-2,5-diones, structurally similar to the compound , demonstrates their inhibitory activity toward human placental aromatase, suggesting potential applications in biochemistry and drug discovery (Daly et al., 1986).
Enzyme Activity Modulation
- Modulation of GABA-Transaminase : Another study shows the modulation of GABA-transaminase activity by pyrrolidine-2,5-dione derivatives, pointing towards their potential role in neurological disorders and drug development (Patel et al., 2013).
Organic Synthesis
- Organic Synthesis Applications : A study discusses the conversion of pyrrolidine-2,5-dione to maleimide, highlighting its significance in organic synthesis and material science (Yan et al., 2018).
Direcciones Futuras
Given the versatility of the pyrrolidine scaffold in drug discovery, there is potential for further exploration and development of 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione and related compounds . Future research could focus on elucidating the specific biological activities and mechanisms of action of these compounds, as well as optimizing their synthesis and improving their physicochemical properties.
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Some pyrrolidine derivatives have shown inhibitory properties against certain enzymes in in vitro models .
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGYYRKVXRJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

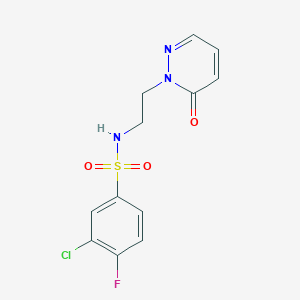
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)
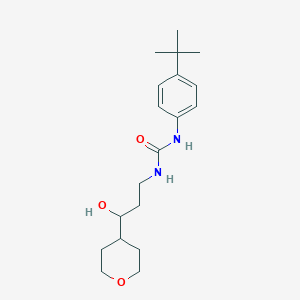
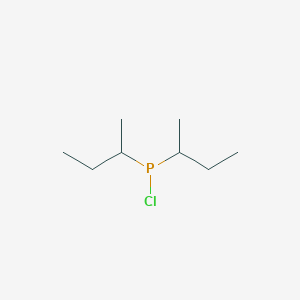


![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)

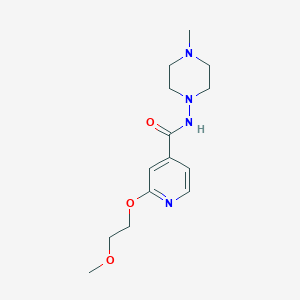
![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)
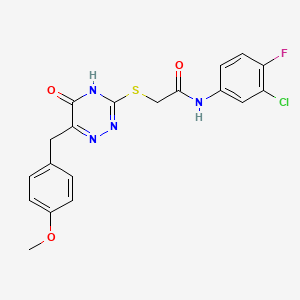
![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)
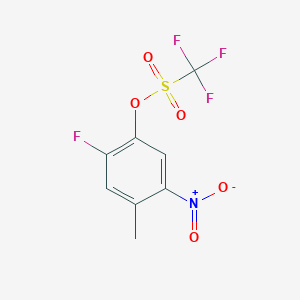
![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)